N-isopropyl-L-glutamine

Overview

Description

N-isopropyl-L-glutamine zwitterion is an amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of this compound; major species at pH 7.3. It has a role as a bacterial metabolite. It is a tautomer of a this compound.

Mechanism of Action

Target of Action

N-isopropyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes . The primary targets of this compound are likely to be similar to those of L-glutamine, which include cells that rapidly divide such as enterocytes, fibroblasts, and lymphocytes .

Mode of Action

L-glutamine plays a major role in protecting the integrity of the gastrointestinal tract and appears to have an immunomodulatory role . It improves the redox potential of nicotinamide adenine dinucleotide (NAD), which is crucial for various cellular processes .

Biochemical Pathways

This compound likely influences the same biochemical pathways as L-glutamine. L-glutamine is involved in the synthesis of nucleotides and amino acids, energy production, redox homeostasis, and the synthesis of macromolecules . It also contributes to the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

L-glutamine has rapid absorption and elimination, with no significant change in baseline concentration, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating capacity-limited non-linear pharmacokinetics .

Result of Action

L-glutamine is known to play a role in cell survival and proliferation . It also has a significant impact on the immune response .

Action Environment

Environmental factors can influence the action of this compound. For instance, the activity of glutamine synthetase, an enzyme involved in the metabolism of glutamine, can be suppressed by high temperature, ocean acidification, and residual glufosinate . These factors could potentially influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name |

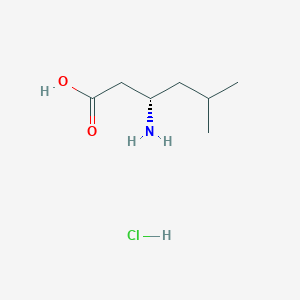

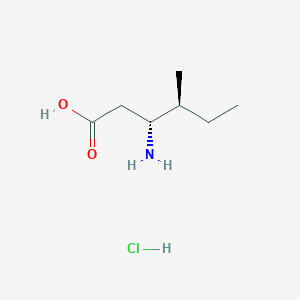

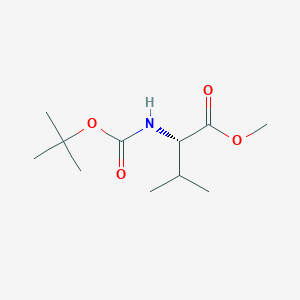

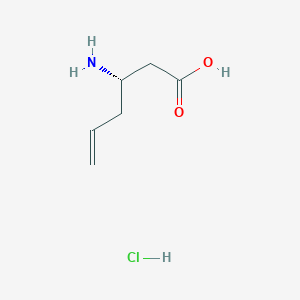

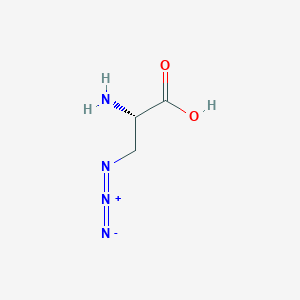

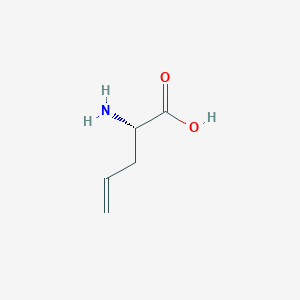

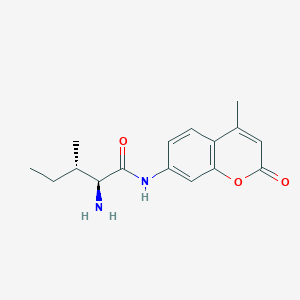

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of N-isopropyl-L-glutamine (as poly(this compound), PIGA) influence the gelation properties of copolypept(o)ides compared to other commonly used monomers like polyethylene glycol (PEG)?

A1: The research demonstrates that copolymers of polysarcosine (PSar) and PIGA can form hydrogels without the need for temperature sensitivity, unlike PEG-based copolypeptides like PEG-b-PIGA []. This difference arises from the distinct mechanisms governing gelation. While PEG-b-PIGA typically relies on micellar percolation or fibrillar entanglement, the random copolypept(o)ides with PIGA exhibit a different, yet to be fully elucidated, gelation mechanism []. This suggests that incorporating PIGA offers a novel approach to develop easy-to-handle, biocompatible, biodegradable, and thermally stable hydrogels, potentially expanding the applications of these materials in biomedical fields.

Q2: The study mentions that varying the distribution of sarcosine along the polypeptide chain impacts the hydrogen bonding pattern and secondary structure. How does this relate to the properties of PIGA, and what implications might this have for designing hydrogels with specific characteristics?

A2: PIGA, with its this compound units, possesses distinct hydrogen bonding capabilities compared to sarcosine. The study highlights that altering the arrangement of these monomers within the copolypept(o)ide influences the overall hydrogen bonding network and, consequently, the secondary structure []. This control over molecular architecture allows for tailoring the hydrogel's properties. For example, manipulating the distribution of PIGA and sarcosine could be used to modulate the hydrogel's mechanical strength, swelling behavior, and drug release kinetics, opening avenues for customized biomedical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.